Ethyl 4-oxo-4-(9-phenanthryl)butyrate

Catalog No.
S745914
CAS No.
898752-85-7
M.F
C20H18O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-oxo-4-(9-phenanthryl)butyrate

CAS Number

898752-85-7

Product Name

Ethyl 4-oxo-4-(9-phenanthryl)butyrate

IUPAC Name

ethyl 4-oxo-4-phenanthren-9-ylbutanoate

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H18O3/c1-2-23-20(22)12-11-19(21)18-13-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-10,13H,2,11-12H2,1H3

InChI Key

MIVIQXSWKWKKFL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Ethyl 4-oxo-4-(9-phenanthryl)butyrate is an organic compound characterized by its molecular formula C20H18O3C_{20}H_{18}O_{3} and a molecular weight of approximately 306.36 g/mol. This compound features a unique structure that includes a butyrate ester linked to a phenanthrene moiety, which contributes to its distinctive chemical and biological properties. The presence of the phenanthrene ring enhances the compound's potential for various applications in chemistry and biology, particularly in the development of pharmaceuticals and specialty chemicals .

  • Oxidation: This compound can be oxidized to produce carboxylic acids or other oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The keto group in the compound can be reduced to form alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols react under basic or acidic conditions.

Major Products

  • Oxidation: Carboxylic acids or aldehydes.
  • Reduction: Alcohols.
  • Substitution: Various substituted esters or amides.

Research indicates that derivatives of Ethyl 4-oxo-4-(9-phenanthryl)butyrate exhibit potential biological activities, including antimicrobial and anticancer properties. The mechanism of action is thought to involve the intercalation of the phenanthrene moiety with DNA, disrupting cellular processes, and possibly inhibiting specific enzymes that affect metabolic pathways. Further studies are ongoing to explore its full range of biological effects and therapeutic potential.

The synthesis of Ethyl 4-oxo-4-(9-phenanthryl)butyrate commonly involves a Claisen condensation reaction. The typical procedure includes:

  • Reactants: Phenanthrene-9-carboxaldehyde and ethyl acetoacetate.
  • Catalyst/Base: Sodium ethoxide is often used as the base to facilitate the reaction.
  • Reaction Conditions: The reaction is conducted under controlled temperature and solvent conditions to optimize yield and purity.

While detailed industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing these parameters for larger-scale applications.

Ethyl 4-oxo-4-(9-phenanthryl)butyrate has diverse applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis and a precursor for more complex molecules.
  • Biology: Its derivatives are studied for potential therapeutic applications, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research aims to establish its utility as a pharmaceutical intermediate.
  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Studies on Ethyl 4-oxo-4-(9-phenanthryl)butyrate focus on its interactions with biological macromolecules. Its ability to intercalate with DNA suggests potential implications for cancer therapy, where it could disrupt DNA replication in rapidly dividing cells. Additionally, its role as an enzyme inhibitor may provide insights into metabolic regulation and therapeutic targets.

Several compounds share structural similarities with Ethyl 4-oxo-4-(9-phenanthryl)butyrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-oxo-4-(1-naphthyl)butyrateC₁₈H₁₈O₃Contains a naphthalene moiety instead of phenanthrene.
Ethyl 4-oxo-4-(2-naphthyl)butyrateC₁₈H₁₈O₃Features a different position of the naphthalene ring.
Ethyl 4-oxo-4-(anthracen-9-yl)butyrateC₂₁H₁₈O₃Incorporates an anthracene moiety, affecting reactivity.

Uniqueness

Ethyl 4-oxo-4-(9-phenanthryl)butyrate stands out due to its phenanthrene moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable candidate for research in organic synthesis and medicinal chemistry.

XLogP3

4.2

Wikipedia

Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate

Dates

Modify: 2023-08-15

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